![molecular formula C12H24N2O B13286875 N-[3-(Morpholin-4-yl)propyl]cyclopentanamine CAS No. 192811-39-5](/img/structure/B13286875.png)
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine
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Overview
Description
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.34 g/mol It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation or crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major products include reduced amine derivatives.
Substitution: The major products include substituted morpholine derivatives.
Scientific Research Applications
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(Morpholin-4-yl)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Morpholin-4-yl)propyl]cyclohexanamine
- N-[3-(Morpholin-4-yl)propyl]cycloheptanamine
- N-[3-(Morpholin-4-yl)propyl]cyclooctanamine
Uniqueness
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine is unique due to its specific structural features, such as the presence of a cyclopentanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[3-(Morpholin-4-yl)propyl]cyclopentanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂O
- Molecular Weight : 198.31 g/mol
- Structural Features : The compound features a cyclopentane ring linked to a propyl chain that contains a morpholine moiety. This unique structure contributes to its pharmacological potential.
Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, influencing biochemical pathways relevant to neurological disorders. The morpholine ring enhances solubility and bioavailability, facilitating interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent:
- Neurotransmitter Receptor Interaction : Compounds with similar structures have shown the ability to modulate receptor activity, which is crucial for developing new drugs targeting neurological conditions.
- Enzyme Modulation : Studies suggest that this compound may inhibit or activate specific enzymes involved in various metabolic pathways, potentially leading to therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structure Type | Key Differences |
---|---|---|
N-[3-(Morpholin-4-yl)propyl]cyclobutanamine | Cyclobutane | Smaller ring; different steric properties |
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine | Cyclohexane | Larger ring; altered electronic properties |
N-[2-(Morpholin-4-yl)ethyl]cyclopentanamine | Ethylene Link | Different linker; affects reactivity |
The structural differences influence the reactivity and biological activity of these compounds, making this compound particularly interesting for medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Binding Affinity Studies : Research has shown that this compound exhibits significant binding affinity towards specific receptors, which is essential for its pharmacological effects. These studies often utilize radiolabeled ligands to quantify binding interactions.
- Pharmacological Effects : In vitro studies have demonstrated that this compound can modulate neurotransmitter release, suggesting potential applications in treating disorders like depression and anxiety.
- Toxicology Assessments : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its safety and efficacy in vivo.
Properties
CAS No. |
192811-39-5 |
---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclopentanamine |
InChI |
InChI=1S/C12H24N2O/c1-2-5-12(4-1)13-6-3-7-14-8-10-15-11-9-14/h12-13H,1-11H2 |
InChI Key |
LNLJOSKUGCECFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCCCN2CCOCC2 |
Origin of Product |
United States |
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